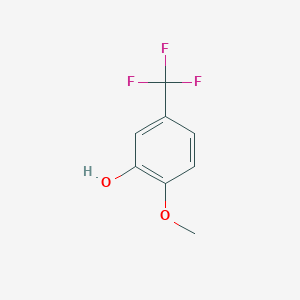

2-Methoxy-5-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTWPKLLBRDFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295275 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-67-7 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The importance of 2-Methoxy-5-(trifluoromethyl)phenol in modern chemical research stems from its trifluoromethyl group, methoxy (B1213986) group, and a reactive phenolic hydroxyl group. This trifecta of functionalities allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of more complex and often biologically active molecules.

The trifluoromethyl (-CF3) group is a key player in medicinal chemistry. mdpi.com Its high electronegativity and steric bulk can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com The introduction of a -CF3 group can block metabolic pathways, leading to a longer half-life and reduced drug dosage. mdpi.com

The methoxy (-OCH3) group, on the other hand, can influence the electronic properties of the aromatic ring and provide a site for further chemical modification, such as demethylation to reveal a second phenolic hydroxyl group. nih.gov This opens up possibilities for creating derivatives with different solubility and hydrogen-bonding capabilities. The phenolic hydroxyl group itself is a versatile handle for a variety of reactions, including etherification and esterification, allowing for the attachment of diverse molecular fragments.

The utility of this compound as a building block is exemplified in its use for the synthesis of various bioactive compounds. Research has shown that derivatives of this phenol (B47542) can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and even potential anticancer properties. smolecule.com For instance, it can be used as a precursor in the synthesis of complex heterocyclic structures, which are common scaffolds in many pharmaceutical drugs.

Evolution of Research Perspectives on Trifluoromethylated Phenols

The journey of trifluoromethylated phenols in chemical research mirrors the broader evolution of organofluorine chemistry. Initially, the introduction of fluorine into organic molecules was a significant synthetic challenge. However, the unique and often beneficial properties that fluorine imparted to molecules spurred the development of new synthetic methodologies.

Early research in organofluorine chemistry was largely driven by the need for materials with specific physical properties, such as refrigerants and polymers. The focus gradually shifted towards the life sciences as the profound effects of fluorine on biological activity became more apparent. The development of new and more efficient methods for trifluoromethylation has been a critical aspect of this evolution. These advancements have made a wider range of trifluoromethylated building blocks, including phenols, more accessible to researchers.

The perspective on trifluoromethylated phenols has thus evolved from being niche, difficult-to-synthesize compounds to being recognized as highly valuable synthons in drug discovery and materials science. The increasing availability of these compounds has enabled more extensive exploration of their potential applications. Researchers are no longer just focused on the synthesis of these molecules but are actively investigating their structure-activity relationships and their potential to address various therapeutic needs.

Current Research Gaps and Future Directions for 2 Methoxy 5 Trifluoromethyl Phenol

Recent Advances in the Synthesis of this compound and its Derivatives

The construction of the this compound scaffold can be approached through several modern synthetic strategies. These methods aim for efficiency, selectivity, and functional group tolerance.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r) represents a fundamental approach to constructing substituted aromatic rings. In the context of synthesizing this compound and its derivatives, this strategy typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. libretexts.org The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can activate the substrate towards nucleophilic attack. libretexts.org

Recent studies have highlighted the efficacy of SNA_r reactions in synthesizing complex molecules. For instance, the reaction of an appropriately substituted aryl halide with a methoxide (B1231860) source can be a viable route. nih.gov The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) often being employed. nih.govwalisongo.ac.id

One notable example involves the reaction of 2,5-difluoro-4-bromonitrobenzene with 3-methoxyphenol, which proceeds via a nucleophilic aromatic substitution to form an ether linkage. nih.gov While not directly yielding the target compound, this illustrates the principle of using a methoxyphenol as a nucleophile in an SNA_r reaction. Furthermore, the synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile was achieved through the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol, followed by demethylation. nih.gov

The table below summarizes key aspects of nucleophilic aromatic substitution reactions relevant to the synthesis of related structures.

| Reactants | Conditions | Product | Key Observation |

| 4-Fluorobenzaldehyde, 4-Methoxyphenol | K₂CO₃, DMSO, 140 °C walisongo.ac.id | 4-(4-Methoxyphenoxy)benzaldehyde | Simple, one-step synthesis of a diaryl ether. walisongo.ac.id |

| 2-Fluoroanisole, Isobutyronitrile | KHMDS, THF, 60 °C orgsyn.org | 2-(2-Methoxyphenyl)-2-methylpropionitrile | Demonstrates nucleophilic substitution on a methoxy-substituted aryl fluoride (B91410). orgsyn.org |

| Di- and tri-fluorine-substituted benzaldehydes, 2′,4′,6′-Trimethoxyacetophenone | KOH, MeOH ebyu.edu.tr | Fluoro-methoxy substituted chalcones | Methanol (B129727) acts as a nucleophile, leading to substitution of a fluorine atom. ebyu.edu.tr |

Demethylation Approaches for m-Methoxy Phenols and Related Compounds

Demethylation is a critical transformation in organic synthesis, often employed in the final steps to unmask a phenolic hydroxyl group. mdpi.comacs.org Several methods exist for the cleavage of the robust methyl ether bond in m-methoxy phenols and their analogs. mdpi.com

Strong protic acids like hydrobromic acid (HBr) are classic reagents for cleaving phenolic methyl ethers. commonorganicchemistry.com These reactions are typically conducted at elevated temperatures. mdpi.comcommonorganicchemistry.com For example, 4-(3-methoxyphenoxy) benzoic acid has been successfully demethylated by refluxing with 48% hydrogen bromide in acetic acid. mdpi.com However, these harsh conditions can limit the functional group tolerance of the reaction. acs.orgcommonorganicchemistry.com Other strong acids such as sulfuric acid and hydrochloric acid are also utilized for this purpose. mdpi.com

Catalytic demethylation methods offer an alternative to the use of strong acids and often proceed under milder conditions. mdpi.com These approaches can involve various mechanisms, including hydrogenation and transfer hydrogenation, utilizing transition metal catalysts like copper or palladium. mdpi.com For instance, a multi-step synthesis of a diaryl ether involved a copper-catalyzed Ullmann reaction followed by demethylation with HBr in acetic acid. mdpi.com

Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers, often being the reagent of choice due to its ability to function under mild conditions. commonorganicchemistry.comorgsyn.orgnih.gov The reaction is typically performed in a solvent like dichloromethane (B109758) at or below room temperature. commonorganicchemistry.com BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. chem-station.com

This method has proven valuable in the synthesis of various complex molecules. For example, it was the final step in the synthesis of the natural product Zearalenone. orgsyn.org It has also been used to synthesize N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide from its corresponding methoxy derivative. mdpi.com The reaction is initiated by the formation of an ether adduct, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov It is generally advisable to use one mole of BBr₃ per ether group. mdma.ch

The table below provides a comparative overview of demethylation methods.

| Demethylation Method | Reagent(s) | Conditions | Key Features |

| Strong Acid | HBr, H₂SO₄, HCl mdpi.comcommonorganicchemistry.com | Elevated temperatures mdpi.comcommonorganicchemistry.com | Classic method, can have low functional group tolerance. acs.orgcommonorganicchemistry.com |

| Catalytic | Cu, Pd catalysts mdpi.com | Varies (e.g., hydrogenation) mdpi.com | Milder conditions compared to strong acids. mdpi.com |

| Boron Tribromide | BBr₃ commonorganicchemistry.comorgsyn.orgnih.gov | Mild (e.g., DCM, room temp.) commonorganicchemistry.com | Highly effective, good functional group tolerance. orgsyn.org |

Multi-step Synthetic Sequences

The synthesis of this compound can also be achieved through well-designed multi-step reaction sequences. These routes offer the flexibility to introduce the required functional groups in a controlled manner. For example, a plausible route could start from a precursor like 4-chloro-3-nitrobenzotrifluoride. A nucleophilic substitution with sodium methoxide would introduce the methoxy group, followed by reduction of the nitro group to an amine. Subsequent diazotization and hydrolysis would then yield the final phenol product.

Another potential multi-step approach involves starting with 2-methoxy-5-(trifluoromethyl)aniline (B1297676), which can be prepared by the hydrogenation of 4-methoxy-3-nitrobenzotrifluoride. chemicalbook.com The aniline (B41778) can then be converted to the corresponding phenol via a diazotization reaction followed by hydrolysis.

Flow chemistry presents a modern paradigm for multi-step synthesis, allowing for the seamless integration of several reaction steps into a continuous operation, which can enhance efficiency and yield. syrris.jp

Preparation via Schiff Base Reduction Routes

The formation and subsequent reduction of a Schiff base represents a viable, albeit less direct, pathway for the synthesis of substituted phenols and anilines. A Schiff base, or imine, is typically formed through the condensation of a primary amine with an aldehyde or ketone. In a hypothetical synthetic route to a related compound, 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol, a Schiff base was characterized using various spectroscopic techniques, and its crystal structure was determined by X-ray analysis. nih.gov The synthesis and characterization of such Schiff bases are crucial steps. nih.govnih.gov For the synthesis of this compound, a plausible strategy would involve the reaction of a suitably substituted aminophenol with an appropriate carbonyl compound, followed by reduction of the resulting C=N double bond.

Synthetic Strategies Involving Trifluoromethylation of Aromatic Rings

The introduction of a trifluoromethyl group onto an aromatic ring is a key transformation in the synthesis of many pharmaceutical and agrochemical compounds due to the unique properties this group imparts. nih.govacs.orgberkeley.edu Several methods for the trifluoromethylation of phenols and their derivatives have been developed.

One approach involves a two-step O-trifluoromethylation of phenols via aryl xanthates, which can be performed under mild reaction conditions. nih.govacs.orgberkeley.edu Another strategy is the direct electrophilic trifluoromethylthiolation of phenols using N-(trifluoromethylsulfanyl)aniline in the presence of a promoter like BF3·Et2O or triflic acid. nih.gov This method is noted for its high para-selectivity. nih.gov Furthermore, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, has been synthesized and shown to be highly reactive. beilstein-journals.org The development of such reagents facilitates the direct introduction of the trifluoromethyl group. A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride, showcasing another route to incorporate the trifluoromethyl moiety into heterocyclic systems. rsc.org

Catalytic Coupling Reactions in Complex Molecule Synthesis

Catalytic coupling reactions are powerful tools for the construction of complex molecular architectures. Ruthenium-catalyzed meta-C-H activation provides a method for the functionalization of aromatic rings. acs.org For instance, the reaction of phenyloxazoline with an α-bromoboronate using a ruthenium catalyst can yield the meta-substituted product. acs.org While not a direct synthesis of this compound, this methodology illustrates the potential for late-stage functionalization of a pre-existing aromatic ring, which could be adapted for the synthesis of complex molecules containing the 2-methoxy-5-(trifluoromethyl)phenyl moiety. The choice of catalyst and ligands is crucial for the success of these reactions. acs.org

Precursor Synthesis and Functionalization Pathways

The synthesis of this compound often relies on the preparation and functionalization of key intermediates. These precursors contain the necessary substituents, which are then converted to the final phenol product.

Synthesis of 2-Nitro-4-trifluoromethyl-phenol as an Intermediate

A key intermediate in the potential synthesis of the target compound is 2-Nitro-4-(trifluoromethyl)phenol. This compound can be synthesized from 2-nitro-4-(trifluoromethyl)chlorobenzene by reaction with sodium hydroxide (B78521) in dimethyl sulfoxide. prepchem.com The resulting product is an oil that can be purified by dissolution in ether and subsequent extraction and acidification. prepchem.com 2-Nitro-4-(trifluoromethyl)phenol has also been identified as a major product in the solution phase photodecomposition of fluorodifen. sigmaaldrich.com

| Starting Material | Reagents | Solvent | Product |

| 2-nitro-4-(trifluoromethyl)chlorobenzene | Sodium hydroxide | Dimethyl sulfoxide | 2-Nitro-4-(trifluoromethyl)phenol |

Formation of 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene

4-Methoxy-1-nitro-3-(trifluoromethyl)benzene, also known as 4-methoxy-2-nitrobenzotrifluoride, is another important precursor. cymitquimica.com This compound is a yellow crystalline solid and serves as a building block in the synthesis of pharmaceuticals and agrochemicals due to its strong electron-withdrawing properties. guidechem.com Its synthesis provides a scaffold where the nitro group can be subsequently reduced to an amine and the methoxy group is already in the desired position relative to the trifluoromethyl group.

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene | 3-Nitro-4-(trifluoromethyl)anisole; 4-Methoxy-2-nitrobenzotrifluoride | 25889-37-6 | C8H6F3NO3 |

Conversion of Nitro Compounds to Amines (e.g., 2-Methoxy-5-(trifluoromethyl)benzenamine)

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For the synthesis of 2-Methoxy-5-(trifluoromethyl)benzenamine, a precursor to the target phenol, 4-methoxy-3-nitrobezotrifluoride can be reduced. chemicalbook.com This reduction is effectively carried out using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in methanol at room temperature. chemicalbook.com The reaction yields the desired aniline in high purity. chemicalbook.com This amine can then potentially be converted to the corresponding phenol through diazotization followed by hydrolysis.

| Starting Material | Reagents | Solvent | Product | Yield |

| 4-methoxy-3-nitrobezotrifluoride | 10% Pd/C, H2 | Methanol | 2-Methoxy-5-(trifluoromethyl)benzenamine | 99% |

Derivatization of 4-(trifluoromethyl)phenol (B195918)

The synthesis of this compound can be strategically approached through the derivatization of the readily available starting material, 4-(trifluoromethyl)phenol. This process involves a multi-step pathway, as direct methoxylation at the C2 position is challenging. A common strategy involves the introduction of a functional group at the desired position, which is subsequently converted to a methoxy group.

One plausible route begins with the ortho-formylation of 4-(trifluoromethyl)phenol to yield the intermediate 2-hydroxy-5-trifluoromethylbenzaldehyde. This reaction, a type of electrophilic aromatic substitution, directs the formyl group to the position ortho to the activating hydroxyl group. A patent describes the synthesis of this aldehyde from 4-(trifluoromethyl)phenol using hexamethylenetetramine, although this method is noted for having an unsatisfactory yield of 43% and requiring a long reaction time of 24 hours. google.comgoogle.com Another described method involves the reaction of 4-(trifluoromethyl)phenol with tin tetrachloride and paraformaldehyde, but this approach suffers from a very low yield of 12% and uses toxic reagents. google.comgoogle.com

Once the 2-hydroxy-5-trifluoromethylbenzaldehyde intermediate is obtained, it can be converted to this compound through a sequence of reactions. A potential pathway involves a Baeyer-Villiger oxidation of the aldehyde to introduce a formate (B1220265) ester group. Subsequent hydrolysis would yield the corresponding catechol, 2-hydroxy-5-(trifluoromethyl)benzene-1,2-diol. The final step would be a selective methylation of the newly introduced hydroxyl group to form the desired methoxy group, yielding the final product. This derivatization pathway highlights a strategic approach to overcoming the challenges of direct functionalization.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally and economically sustainable processes. These principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Atom Economy Maximization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wjpps.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no atoms wasted as by-products. primescholars.com

In practice, many reactions, particularly substitutions and eliminations, generate stoichiometric by-products, leading to lower atom economy even with high percentage yields. primescholars.comrsc.org For instance, a reported synthesis of this compound from [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid and hydrogen peroxide achieves a high yield of 95%, but its atom economy is inherently limited. chemicalbook.com

Reaction Analysis: C₈H₈BF₃O₂ + H₂O₂ → C₈H₇F₃O₂ + "H₃BO₃" (or other boron waste)

In this reaction, the atoms from the boronic acid group (-B(OH)₂) and one oxygen atom from the hydrogen peroxide are not incorporated into the final product, becoming waste. Maximizing atom economy encourages the development of alternative synthetic routes, such as addition reactions, which are inherently more efficient. primescholars.com

Minimization of Hazardous Solvent Use

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net The goal is to use fewer, safer, and more environmentally benign solvents. researchgate.net

In the synthesis of precursors to this compound, various solvents are employed.

The synthesis of an iodinated derivative of 4-(trifluoromethyl)phenol uses a mixture of Tetrahydrofuran (THF) and water.

A high-yielding synthesis of the target compound from a boronic acid precursor uses ethanol (B145695), with ethyl acetate (B1210297) employed for extraction. chemicalbook.com

Table 1: Evaluation of Solvents in Related Syntheses

| Solvent | Synthetic Step | Green Chemistry Considerations |

|---|---|---|

| Ethanol | Synthesis from boronic acid precursor chemicalbook.com | Generally considered a "green" solvent; low toxicity, biodegradable, can be derived from renewable resources. |

| Ethyl Acetate | Extraction chemicalbook.com | Acceptable solvent; moderate environmental impact, less toxic than many chlorinated solvents. |

| Tetrahydrofuran (THF) | Iodination of 4-(trifluoromethyl)phenol | Considered a less desirable solvent; potential to form explosive peroxides, higher toxicity. |

| Water | Iodination of 4-(trifluoromethyl)phenol | The most environmentally benign solvent; non-toxic, abundant, and inexpensive. |

Waste Prevention and By-product Reduction

A core tenet of green chemistry is that it is better to prevent the formation of waste than to treat or clean it up after it has been created. researchgate.net This principle is closely linked to atom economy but also encompasses waste from reagents, solvents, and work-up procedures.

Synthetic routes to this compound and its intermediates can generate significant waste:

The use of boronic acids, as seen in one synthesis, necessarily produces boric acid or its derivatives as by-products. chemicalbook.com The work-up procedure also involves washing with sodium sulfite (B76179) (Na₂SO₃), which adds to the aqueous waste stream. chemicalbook.com

The formylation of 4-(trifluoromethyl)phenol using tin tetrachloride not only has a poor yield but also generates toxic tin-containing waste, which is difficult to dispose of safely. google.com

The use of stoichiometric reagents, such as in the Baeyer-Villiger oxidation step of a potential derivatization, generates by-products from the oxidizing agent.

Strategies to reduce waste include designing syntheses with fewer steps, using catalytic rather than stoichiometric reagents, and choosing reagents that generate benign by-products, such as water.

Catalysis and Catalytic Efficiency Enhancement

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a reaction an infinite number of times. researchgate.net The use of catalysts can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a greener process.

In related syntheses, both beneficial and problematic uses of catalysis are observed:

Heterogeneous Catalysis: A patent for preparing trifluoromethylphenols describes a hydrogenolysis step to remove a benzyl (B1604629) protecting group using a palladium-on-carbon (Pd/C) catalyst. epo.org This is an example of heterogeneous catalysis, which is highly advantageous as the catalyst can be easily removed from the reaction mixture by filtration and potentially recycled.

Homogeneous/Toxic Catalysis: The use of tin tetrachloride in the formylation of 4-(trifluoromethyl)phenol is an example of catalysis that, while effective, is not environmentally benign due to the toxicity and corrosivity (B1173158) of the catalyst. google.com

Enhancing catalytic efficiency involves developing highly active and selective catalysts that are also non-toxic, robust, and easily separable from the product stream. The goal is to move away from sacrificial, toxic catalysts towards recyclable and environmentally friendly alternatives. researchgate.net

Renewable Feedstock Integration

A key goal of green chemistry is to source raw materials from renewable feedstocks rather than depletable fossil fuels whenever technically and economically practicable. researchgate.net For a molecule like this compound, this presents significant challenges.

The molecular structure can be deconstructed to analyze its potential origins:

Aromatic Ring: Phenolic compounds can be derived from petroleum. However, there is growing research into using lignin, a major component of biomass, as a renewable source of aromatic platform chemicals. researchgate.net

Methoxy Group: The methoxy group is typically derived from methanol. While conventionally produced from natural gas, methanol can also be produced renewably as "biomethanol" from biomass gasification or anaerobic digestion.

Trifluoromethyl Group: This functional group poses the greatest challenge to renewable integration. Its synthesis relies on sources of fluorine, which are mineral-based (e.g., fluorspar). Currently, there are no established pathways to source fluorine from renewable feedstocks.

While a fully renewable synthesis of this compound is not currently feasible due to the trifluoromethyl moiety, future innovations could focus on integrating bio-derived phenols and methanol to reduce the reliance on fossil fuels for a significant portion of the molecular structure. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)phenol |

| [2-methoxy-5-(trifluoromethyl) phenyl] boronic acid |

| 2-hydroxy-5-trifluoromethylbenzaldehyde |

| 4-(Trifluoromethylphenyl)-2-(tetrahydropyranyl) ether |

| p-Trifluoromethylanisole |

| 2-hydroxy-5-(trifluoromethyl)benzene-1,2-diol |

| Aluminum chloride |

| Carbon monoxide |

| Dihydrosynapyl alcohol |

| Dimethyl carbonate |

| Ethanol |

| Ethyl acetate |

| Ethyl trifluoroacetate |

| Hexamethylenetetramine |

| Hydrogen peroxide |

| N-formylpiperidine |

| Palladium-on-carbon (Pd/C) |

| Paraformaldehyde |

| Sodium sulfite |

| Tetrahydrofuran (THF) |

| Tin tetrachloride |

Exploration of Reaction Mechanisms in Derivatization

The derivatization of phenols is a fundamental process in organic synthesis, often involving reactions of the hydroxyl group or the aromatic ring. For this compound, its derivatives are valuable in various chemical fields. A common derivatization is the formation of Schiff bases. While direct studies on this compound are specific, the mechanism can be understood from analogous reactions. For instance, the reaction of its corresponding aniline, 2-methoxy-5-(trifluoromethyl)aniline, with an aldehyde like 2-hydroxy-5-nitrobenzaldehyde (B32719) proceeds via nucleophilic addition.

The synthesis involves refluxing the aniline and aldehyde in an ethanol solution. nih.gov The mechanism initiates with the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration, which is often acid-catalyzed, to yield the final imine or Schiff base product. The reaction mixture is typically stirred under reflux for a period to drive the equilibrium towards the product. nih.gov The resulting Schiff base, in this case, 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol, exhibits properties such as photochromism and thermochromism and is investigated for potential biological activities. nih.gov

Role of Intramolecular and Intermolecular Interactions in Reaction Pathways

The reaction pathways of phenols are significantly influenced by both intramolecular and intermolecular forces, particularly hydrogen bonding. In this compound, the methoxy group is ortho to the hydroxyl group, which allows for the formation of a stable, five-membered ring through an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen.

This intramolecular bond affects the acidity and nucleophilicity of the phenol. Studies on similar ortho-substituted phenols show that this internal hydrogen bond is quite robust. canada.ca However, in the presence of a strong hydrogen bond acceptor solvent, such as dimethyl sulfoxide (DMSO), intermolecular interactions can occur. Instead of breaking the intramolecular bond, the solvent molecule can act as a hydrogen bond acceptor to the already engaged hydroxyl group, forming a bifurcated intra/intermolecular hydrogen bond. canada.ca The formation of these complex hydrogen bonds can alter the electronic environment of the molecule and thus its reaction pathway. Furthermore, in the solid state, intermolecular interactions dictated by the crystal packing can open up or inhibit certain reaction channels that are not observed in the solution phase, highlighting the critical role of the molecule's environment in its reactivity. chemrxiv.org

Kinetic and Thermodynamic Analysis of Transformations

Kinetic and thermodynamic data provide quantitative insight into reaction feasibility and rates. For transformations involving trifluoromethylphenols, hydrolysis is a key reaction pathway. A study on the hydrolysis of the closely related 2-trifluoromethylphenol in a neutral pH phosphate (B84403) buffer revealed that the compound liberates fluoride ions to form salicylic (B10762653) acid. nih.gov

This process was found to follow pseudo-first-order kinetics. The rate of hydrolysis is significantly influenced by pH, with higher pH values favoring the reaction. nih.gov From an Arrhenius plot, the activation energy for this transformation was determined. nih.gov

Kinetic and Thermodynamic Parameters for the Hydrolysis of 2-Trifluoromethylphenol

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy (Ea) | 25.1 kcal mol⁻¹ | Neutral pH |

| **Half-life (t₁/₂) ** | 6.9 hours | 37 °C, pH 7.4 |

| Reaction Energy (First Dehalogenation) | 28.4 kcal mol⁻¹ higher than the second | - |

This interactive table summarizes key kinetic and thermodynamic data for the hydrolysis of 2-trifluoromethylphenol. nih.gov

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. For trifluoromethylphenols, DFT calculations have provided significant insights into their defluorination pathways. Studies have revealed that the key defluorination step is likely to proceed through an E1cb (Elimination Unimolecular Conjugate Base) mechanism. rsc.orgbohrium.comrsc.org

This mechanism is driven by a β-elimination reaction. rsc.orgbohrium.com The calculations demonstrated the critical importance of the deprotonation of the phenolic hydroxyl group for the hydrolysis reaction to proceed, confirming that the reactivity is strongly linked to the phenolate (B1203915) form of the molecule. rsc.orgrsc.org Furthermore, computational models have been used to confirm experimental findings, such as the identification of the first defluorination as the rate-limiting step in the hydrolysis of 2-trifluoromethylphenol. nih.gov These theoretical studies not only support experimental observations but also provide a detailed picture of transition states and intermediates that are often difficult to detect experimentally.

Influence of Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence profoundly impacts a molecule's reactivity. nih.gov This strong inductive effect significantly increases the electrophilicity of adjacent functional groups. nih.gov

In the context of this compound, the -CF₃ group, positioned meta to the hydroxyl group, enhances the acidity of the phenol by stabilizing the corresponding phenoxide anion. This increased acidity can accelerate reactions where deprotonation is a key step, such as the base-catalyzed hydrolysis. rsc.orgrsc.org

The -CF₃ group can also influence chemoselectivity by altering the stability of reaction intermediates. For example, in reactions involving carbocationic intermediates, the -CF₃ group can strengthen adjacent carbon-oxygen bonds. This effect can inhibit certain pathways, such as the loss of a water molecule from a protonated alcohol, thereby directing the reaction towards alternative products. nih.gov This modulation of intermediate stability, driven by the strong electron-withdrawing nature of the -CF₃ group, allows for unusual chemo-, regio-, and stereoselectivities in various transformations. nih.gov The high metabolic stability of the trifluoromethyl group is another key feature, making it a common substituent in medicinal chemistry to improve pharmacokinetic profiles. nih.gov

Mechanisms of Hydrolysis and Defluorination in Trifluoromethylphenols

Trifluoromethylphenols can undergo spontaneous hydrolysis and defluorination under aqueous conditions, a process of significant environmental relevance. rsc.orgrsc.org Studies on various trifluoromethylphenol (TFMP) isomers have shown that their reactivity is highly dependent on the position of the substituents. For instance, while 3-TFMP is resistant to hydrolysis, other isomers like 2-TFMP and 4-TFMP react to primarily form the corresponding hydroxybenzoic acids and fluoride ions. rsc.orgbohrium.comrsc.org

The mechanism of defluorination in trifluoromethylphenols under alkaline conditions has been investigated through experimental and computational studies. The results strongly support a base-catalyzed E1cb (Elimination Unimolecular Conjugate Base) mechanism. rsc.orgbohrium.comrsc.org

The process is initiated by the deprotonation of the phenol by a base to form the more reactive phenoxide ion. This is the "conjugate base" in the E1cb mechanism. In the subsequent, rate-limiting step, this phenoxide intermediate eliminates a fluoride ion. This elimination is a β-elimination, leading to the formation of a highly reactive difluoro-quinone methide intermediate. This species is then rapidly attacked by water in two successive hydrolysis steps, replacing the remaining two fluorine atoms with hydroxyl groups, which ultimately tautomerizes and oxidizes to the stable carboxylic acid product. The requirement of the initial deprotonation explains why the reaction is favored at higher pH. nih.govrsc.org

Energetics of Fluorine Anion Liberation

The liberation of a fluorine anion from this compound is a critical step in its degradation and is understood to proceed through a mechanism analogous to that of other trifluoromethylphenols (TFMPs). rsc.org Mechanistic studies, primarily through density functional theory (DFT) calculations on structurally related compounds, have elucidated the energetic landscape of this transformation. The prevailing mechanism is an E1cb (Elimination Unimolecular conjugate Base) process, which involves two main steps: the deprotonation of the phenolic proton followed by the elimination of a fluoride ion. rsc.org

The initial and essential step for the fluorine anion liberation is the deprotonation of the phenolic hydroxyl group to form a phenoxide ion. This process is highly dependent on the pH of the solution. rsc.org The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the phenol, facilitating this deprotonation.

The presence of a methoxy group at the 2-position, as in the target molecule, is expected to influence the energetics compared to an unsubstituted or hydroxyl-substituted trifluoromethylphenol. The methoxy group is generally considered an electron-donating group through resonance, which could potentially increase the electron density on the aromatic ring and affect the stability of the intermediates and transition states involved in the E1cb mechanism. However, its inductive effect and steric influence also play a role.

To illustrate the typical energetic values associated with the defluorination of trifluoromethylphenols, the following table presents calculated Gibbs free energy of activation (ΔG‡) for the fluoride elimination step in analogous compounds, as determined by DFT calculations. It is important to note that these values are for hydroxyl-substituted trifluoromethylphenols and serve as an approximation for the energetics of this compound.

| Compound | Position of -CF3 | Calculated ΔG‡ (kcal/mol) for F- elimination | Reference |

| 2-Trifluoromethylphenol | ortho | Data not explicitly provided in abstracts | rsc.org |

| 4-Trifluoromethylphenol | para | Data not explicitly provided in abstracts | rsc.org |

| 2-Chloro-4-trifluoromethylphenol | para | Data not explicitly provided in abstracts | rsc.org |

The research indicates that the reactivity of trifluoromethylphenols towards defluorination is significantly influenced by the position of the trifluoromethyl group and other substituents on the aromatic ring. rsc.org For instance, 4-trifluoromethylphenol has been shown to be more reactive than 2-trifluoromethylphenol. rsc.org The liberation of the fluorine anion leads to the formation of a transient difluoroquinone-methide intermediate, which subsequently reacts with water to form a hydroxybenzoic acid and releases the fluoride ion into the solution. rsc.org

Advanced Spectroscopic and Computational Characterization of 2 Methoxy 5 Trifluoromethyl Phenol and Its Adducts

Crystallographic Investigations (e.g., Single Crystal X-ray Diffraction)

Crystallographic studies, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the three-dimensional structures of 2-Methoxy-5-(trifluoromethyl)phenol and its derivatives at an atomic level. These investigations provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding the molecule's chemical behavior and its interactions in the solid state.

For instance, the crystal structure of a Schiff base derived from 2-methoxy-5-(trifluoromethyl)aniline (B1297676) and 2-hydroxy-5-nitrobenzaldehyde (B32719), namely 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol, has been determined. nih.gov In this compound, the molecule adopts an E conformation around the central imine C=N bond. nih.gov The dihedral angle between the two benzene (B151609) rings is a mere 6.2(2)°, indicating a relatively planar molecular conformation. nih.gov It's noteworthy that the trifluoromethyl group in this structure exhibits rotational disorder. nih.gov

Analysis of Crystal Packing and Supramolecular Assembly

The supramolecular architecture of these compounds often involves the formation of complex networks. For example, in one derivative, molecules are linked into a three-dimensional network through O—H⋯O hydrogen bonds. researchgate.net In another case, C—H⋯O interactions link molecules into polymeric chains. nih.gov

Hydrogen Bonding Networks (e.g., N-H⋯O, C-H⋯O, O-H⋯N, N-H⋯N)

Hydrogen bonds are directional interactions that play a pivotal role in determining the molecular conformation and crystal packing of this compound derivatives. Both intramolecular and intermolecular hydrogen bonds are frequently observed.

In the structure of 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol, an intramolecular bifurcated O—H⋯(N,O) hydrogen bond is present, leading to the formation of S(6) and S(9) ring motifs. nih.gov Intermolecularly, C—H⋯O hydrogen bonds link the molecules into a helical chain. nih.gov Similarly, in (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, intramolecular O—H⋯N and O—H⋯F hydrogen bonds result in S(6) and S(10) intramolecular rings. researchgate.net

The crystal structure of (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol is stabilized by N–H⋯O and C–H⋯O bonding interactions. researchgate.netplu.mx Computational studies have estimated the energies of O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds to be significant, highlighting their importance in the stability of the crystal lattice. researchgate.net In another compound, N—H⋯N and O—H⋯N hydrogen bonds create ribbons of molecules. nih.gov

The following table summarizes some of the observed hydrogen bond geometries:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| O1-H1···N1 | 0.82 | 1.84 | 2.571(4) | 148 | nih.gov |

| O1-H1···O4 | 0.82 | 2.76 | 3.468(4) | 146 | nih.gov |

| C7-H7···O2 | 0.93 | 2.55 | 3.476(7) | 176 | nih.gov |

| C9-H9···O2 | 0.93 | 2.46 | 3.378(6) | 169 | nih.gov |

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings contribute significantly to the stability of the crystal structures of these compounds. researchgate.net These interactions are a result of the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

In the cocrystal of 6-propyl-2-thiouracil (PTU) with catechol, π-π stacking interactions are observed between the PTU and catechol molecules. nih.gov Similarly, in the adduct (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, offset π⋯π stacking interactions further fortify the crystal packing. researchgate.netplu.mx The formation of energetic cocrystals of BTF (benzotrifuroxan) is also driven by hydrogen-bonding and π-stacking interactions. figshare.comresearchgate.net These interactions are crucial as they can influence the physicochemical properties of the resulting materials. figshare.comresearchgate.net

Crystal Void Analysis

The analysis of voids within a crystal structure provides information about the efficiency of molecular packing. A lower void volume generally indicates a more densely packed and stable crystal structure.

For a derivative of this compound, the calculated crystal void volume was found to be 176.30 ų, corresponding to 10.94% of the unit cell volume, suggesting the absence of large cavities in the crystal packing. researchgate.net In another case, the crystal void volume was 100.94 ų, representing 13.20% of the free space, which also indicates a compact crystal packing and likely substantial mechanical stability. nih.gov

Computational Chemistry Studies (e.g., DFT, TD-DFT)

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful complement to experimental techniques for characterizing this compound and its adducts. researchgate.netresearchgate.netresearchgate.net These methods allow for the prediction of molecular structures, vibrational frequencies, electronic properties, and spectroscopic behavior.

DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize the molecular structure of derivatives, and the results are often in good agreement with experimental data from X-ray diffraction. nih.govnih.gov Furthermore, TD-DFT calculations can predict electronic absorption spectra, which can be compared with experimental UV-Vis spectra to understand the electronic transitions within the molecule. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy of its electronic transitions. schrodinger.comnih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov The HOMO and LUMO energy levels and their corresponding energy gaps can be calculated using DFT methods. nih.gov For instance, the HOMO-LUMO energy gap of a derivative of this compound was calculated to be approximately 5.77 eV. nih.gov In another study, the HOMO-LUMO gap of a Schiff base was found to be narrow, indicating potential for charge transfer interactions and high chemical reactivity. nih.gov

The following table presents the calculated HOMO-LUMO energy gaps for some related compounds:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate | -6.59 | -0.82 | 5.77 | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | - | - | -0.08657 | nih.gov |

| Clevudine | - | - | 4.1653 | nih.gov |

| Telbivudine | - | - | 6.6865 | nih.gov |

In-depth Analysis of this compound Reveals Scant Scientific Data

A thorough investigation into the scientific literature and chemical databases for detailed spectroscopic and computational data on this compound (CAS No. 349-67-7) has revealed a significant lack of published research. Despite its availability from commercial chemical suppliers, this compound has not been the subject of extensive scientific scrutiny, leaving a notable gap in the publicly available information regarding its advanced chemical characterization.

The required subsections of the article, as outlined in the user's request, necessitate specific, data-driven content that is currently unavailable. This includes:

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy:Characteristic absorption frequencies (cm⁻¹) and maximum absorption wavelengths (λmax) from IR and UV-Vis spectroscopic analyses are not documented.

Without access to primary research that has characterized this compound, the generation of a scientifically accurate and informative article adhering to the specified detailed outline is not possible. The creation of such content would require either speculative data or the undertaking of new, original research to perform the necessary computational and spectroscopic analyses.

Structure Reactivity Relationships and Design Principles

Influence of Trifluoromethyl and Methoxy (B1213986) Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 2-Methoxy-5-(trifluoromethyl)phenol is governed by the cumulative electronic effects of its three substituents: the hydroxyl (-OH), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups. The hydroxyl group is a powerful activating group, donating electron density to the ring through resonance, and directs incoming electrophiles to the ortho and para positions. Similarly, the methoxy group is also an ortho, para-director and is activating due to its electron-donating resonance effect (+M), although it exhibits an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. nih.gov

In contrast, the trifluoromethyl group is a potent deactivating group. Its strong electron-withdrawing nature, a combination of a powerful inductive effect (-I) and hyperconjugation, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. viu.ca This group primarily directs incoming electrophiles to the meta position.

In this compound, the -OH and -OCH₃ groups are positioned to activate the ring, while the -CF₃ group at the 5-position deactivates it. The positions ortho and para to the strongly activating -OH group (C6 and C4) are electronically enriched. The methoxy group at C2 further enhances the electron density at C4 and C6. However, the trifluoromethyl group at C5 strongly withdraws electron density, particularly from the positions ortho and para to it (C4, C6, and C2). This complex interplay results in a nuanced reactivity profile where the activating effects of the hydroxyl and methoxy groups are tempered by the deactivating trifluoromethyl group.

| Substituent | σ_m | σ_p |

|---|---|---|

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CF₃ | +0.43 | +0.54 |

Data sourced from various studies on Hammett constants. viu.castenutz.euutexas.eduwikipedia.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity in derivatization reactions of this compound is a direct consequence of the directing effects of the substituents. For electrophilic aromatic substitution, the positions on the ring exhibit different levels of activation. The positions C4 and C6 are activated by both the ortho, para-directing -OH and -OCH₃ groups. However, these positions are also deactivated by the -CF₃ group. Position C3 is only activated by the -OCH₃ group. Therefore, electrophilic attack is most likely to occur at the positions that are most activated and least sterically hindered. The outcome of a reaction can be highly dependent on the nature of the electrophile and the reaction conditions. For instance, in reactions like the hydroxymethylation of substituted phenols, the choice of catalyst can significantly influence the regiochemical outcome. nih.gov

Stereoselectivity becomes a consideration when derivatization reactions lead to the formation of a new chiral center. For this compound, this would typically occur through a reaction at a substituent or by an addition to the aromatic ring that breaks its planarity. While specific examples for this exact molecule are not prevalent, general principles suggest that achieving stereoselectivity often requires the use of chiral catalysts or reagents. In nature, enzymes known as dirigent proteins can enforce stereoselectivity in reactions like phenoxy radical coupling, producing a single stereoisomer from achiral precursors. nih.gov In synthetic chemistry, stereocontrolled outcomes can be achieved through various methods, such as asymmetric catalysis.

Design Principles for Modulating Compound Stability and Reactivity

The stability and reactivity of this compound can be intentionally modulated through strategic chemical modifications. A key principle involves the derivatization of the phenolic hydroxyl group. nih.gov Converting the -OH group to an ether or an ester, for example, would block its powerful activating and directing effects, thereby altering the molecule's reactivity in electrophilic aromatic substitution reactions. This modification also changes the compound's acidity and hydrogen-bonding capabilities, which can impact its physical properties and biological interactions.

Another design principle centers on leveraging the properties of the trifluoromethyl group. The C-F bond is exceptionally strong, meaning the -CF₃ group imparts significant metabolic stability to the molecule. researchgate.net This is a widely used strategy in medicinal chemistry to design drug candidates with improved pharmacokinetic profiles. The stability of the molecule could also be influenced by introducing or modifying other functional groups that might be more or less susceptible to chemical or enzymatic degradation. For instance, the introduction of bulky groups near reactive sites can provide steric hindrance, thereby increasing the kinetic stability of the compound.

Electronic Effects on Mechanistic Pathways

The electronic properties of the substituents on this compound have a profound impact on the mechanisms of its reactions. In any reaction involving the aromatic ring, the stability of charged intermediates is a critical factor.

In reactions involving the phenolic hydroxyl group, such as deprotonation, the electron-withdrawing -CF₃ group enhances the acidity of the phenol (B47542) by stabilizing the resulting phenoxide anion. The methoxy group, depending on its position, can have a more complex influence, either stabilizing or destabilizing the anion. nih.gov These electronic effects are crucial in determining the feasibility and outcomes of various synthetic transformations.

Correlation of Quantum Mechanical Properties with Chemical Behavior

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), provide a powerful tool for correlating the electronic structure of a molecule with its chemical behavior. nih.govkarazin.ua For molecules like this compound, DFT studies can elucidate properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

| Property | Value Range for Substituted Phenols | Implication |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates susceptibility to electrophilic attack (electron-donating ability) |

| LUMO Energy | -1.0 to -2.5 eV | Indicates susceptibility to nucleophilic attack (electron-accepting ability) |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 D | Reflects the overall polarity of the molecule |

These values are representative and sourced from DFT studies on various substituted phenols for illustrative purposes. epstem.netscispace.comijsrst.comresearchgate.net

Synthetic Transformations and Catalytic Applications

Catalyzed Reactions involving 2-Methoxy-5-(trifluoromethyl)phenol as a Substrate or Ligand

The phenol (B47542) and its amine analogue, 2-methoxy-5-(trifluoromethyl)aniline (B1297676), are pivotal in catalyzed reactions, acting either as the foundational substrate for transformation or as a key component of a directing ligand that coordinates with a metal center.

Transition metal catalysis is a cornerstone of modern organic synthesis, and ligands derived from the 2-methoxy-5-(trifluoromethyl)phenyl scaffold have shown significant utility, particularly in forming catalytically active copper complexes. While the phenol itself can be a substrate, its corresponding amine, 2-methoxy-5-(trifluoromethyl)aniline, is readily converted into Schiff base ligands. These ligands coordinate with metal ions like copper(I) to form stable and catalytically active complexes.

For instance, Schiff base ligands derived from the condensation of primary amines and carbonyl compounds can chelate with transition metals through azomethine nitrogen atoms. Research has demonstrated the synthesis of copper(I) complexes with a Schiff base ligand incorporating the 2-methoxy-5-(trifluoromethyl)phenyl moiety. These complexes, with general formulas like [Cu(L)(PPh3)2]X and [Cu(L)(dppe)]X, adopt a pseudo-tetrahedral geometry around the central copper(I) ion. Such complexes exhibit catalytic activity, for example, in the amination of iodobenzene. The choice of ancillary ligands, such as triphenylphosphine (B44618) (PPh₃) versus 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can significantly influence the catalytic efficiency of the copper complex.

The general principle involves the coordination of the Schiff base to the metal center, which then facilitates the catalytic cycle. The electronic and steric properties imparted by the 2-methoxy and trifluoromethyl substituents on the ligand backbone can tune the reactivity and stability of the metal complex.

Table 1: Examples of Copper(I) Complexes with a Ligand Derived from 2-Methoxy-5-(trifluoromethyl)aniline

| Complex Type | General Formula | Ancillary Ligands | Geometry |

| Mononuclear Copper(I) | [Cu(L)(PPh3)2]X | Triphenylphosphine (PPh₃) | Pseudo-tetrahedral |

| Mononuclear Copper(I) | [Cu(L)(dppe)]X | 1,2-bis(diphenylphosphino)ethane (dppe) | Pseudo-tetrahedral |

| L = Schiff base ligand incorporating the 2-methoxy-5-(trifluoromethyl)phenyl moiety. X = counter-ion (e.g., Cl⁻, BF₄⁻). |

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling radical-mediated transformations under mild conditions using visible light. Methoxyarenes, such as this compound, are of interest in this field. The electron-rich nature of the methoxy-substituted aromatic ring makes it susceptible to single-electron transfer (SET) processes upon photoexcitation.

The electrochemical behavior of phenols is a well-studied area, often involving oxidation processes. For 2-methoxyphenols specifically, electrochemical methods can induce demethylation. nih.govresearchgate.net Studies on the closely related compound 2-methoxyphenol (guaiacol) have shown that it can be electrochemically oxidized on carbon electrodes. nih.gov This process can lead to the cleavage of the methyl-oxygen bond, resulting in the formation of a surface-confined catechol species on the electrode. nih.govresearchgate.net

This transformation, achieved at a bias potential in a neutral pH solution, represents a facile method for surface modification and is an example of heterogeneous catalysis where the electrode surface facilitates the reaction. researchgate.net It is plausible that this compound would undergo a similar electrochemical demethylation to yield a surface-confined 3-(trifluoromethyl)catechol species. This reaction has implications for creating modified electrodes with specific redox properties for applications in sensing or electrocatalysis. nih.gov

Furthermore, the copper(I) complexes discussed previously also exhibit notable electrochemical properties. Cyclic voltammetry studies show that they can undergo quasireversible redox processes corresponding to the Cu(I)/Cu(II) couple. The exact redox potential is sensitive to the nature of the ancillary phosphine (B1218219) ligands coordinated to the copper center.

Formation of Complex Molecular Architectures and Scaffolds

The derivatization of this compound and its amine analogue provides access to more complex molecular architectures and supramolecular assemblies. These structures are held together by a combination of covalent bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net

A prime example is the formation of intricate Schiff base compounds. The synthesis and crystallographic analysis of molecules like (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol reveal how these molecules self-assemble. researchgate.net The stability of the crystal packing in such compounds often arises from a network of intermolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O) and offset π⋯π stacking interactions between the aromatic rings. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions that govern the formation of the supramolecular architecture. researchgate.net These well-defined, three-dimensional structures are crucial in materials science and crystal engineering.

Derivatization to Schiff Bases and their Subsequent Transformations.nih.govrsc.orgatlantis-press.com

A significant and widely used transformation of the 2-methoxy-5-(trifluoromethyl)phenyl scaffold involves its conversion to Schiff bases, also known as imines or azomethines. This derivatization is typically achieved through the condensation of the primary amine 2-methoxy-5-(trifluoromethyl)aniline with a suitable aldehyde or ketone. atlantis-press.com This reaction is versatile and generally high-yielding.

The resulting Schiff base is characterized by the -C=N- (imine) functional group. The presence of the phenolic hydroxyl group ortho to the imine linkage in some derivatives is of particular interest, as it allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen. This interaction contributes to the planarity and stability of the molecule.

A specific example is the compound 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol, which has been synthesized and characterized by single-crystal X-ray diffraction. In this molecule, the central imine bond adopts an E conformation, and an intramolecular bifurcated hydrogen bond is observed. Such molecules can then be used as ligands for transition metals, as discussed in section 6.1.1, leading to new catalytic or material properties. nih.govrsc.org

Table 2: Synthesis and Structural Features of a Representative Schiff Base

| Reactants | Product | Key Structural Feature |

| 2-methoxy-5-(trifluoromethyl)aniline + 2-hydroxy-5-nitrobenzaldehyde (B32719) | 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol | E-conformation of imine bond; Intramolecular O—H⋯(N,O) hydrogen bond |

Synthesis of Biaryls via Sigmatropic Rearrangement of Arylsulfonium Species

The synthesis of biaryls—compounds containing two directly linked aromatic rings—is of fundamental importance in medicinal chemistry and materials science. While cross-coupling reactions are common, alternative strategies involving sigmatropic rearrangements offer unique advantages. A metal-free method involves the coupling of aryl sulfoxides with phenols, activated by an agent like trifluoroacetic anhydride.

This process is believed to proceed through a cascade reaction initiated by an interrupted Pummerer reaction, which generates a transient arylsulfonium species. This intermediate then undergoes a rate-determining nih.govnih.gov-sigmatropic rearrangement to form the C-C bond, ultimately yielding a 2-hydroxy-2'-sulfanylbiaryl. Although a specific example using this compound as the phenol coupling partner is not explicitly detailed in the literature, its phenolic nature makes it a suitable candidate for this type of transformation. The electronic character of the substituents would influence the rate and regioselectivity of the rearrangement. This methodology provides a powerful route to construct complex biaryl scaffolds from simple phenolic precursors.

Applications in Carbon Isotope Labeling from Isotopic CO2

The site-specific incorporation of carbon isotopes such as ¹¹C, ¹³C, and ¹⁴C into organic molecules is a critical technology in pharmaceutical research and development. nih.govchemrxiv.org These isotopically labeled compounds are invaluable tools for a range of studies, including positron emission tomography (PET) imaging, metabolic investigations, and as standards in mass spectrometry. scripps.eduresearchgate.net While methods for isotopic labeling have traditionally focused on the periphery of molecules, recent advancements have enabled the incorporation of carbon isotopes into the core structure of aromatic compounds like phenols. chemrxiv.orgchemrxiv.org

A significant challenge in this field has been the development of methods that can utilize simple, readily available, single-carbon synthons like carbon dioxide (CO₂) for the labeling process. nih.govresearchgate.net Recent research has described a novel synthetic strategy that allows for the direct incorporation of carbon isotopes from sources like CO₂ into the ipso-carbon of a phenol ring. nih.gov This method is based on a formal [5+1] cyclization reaction. The general approach involves the synthesis of a 1,5-dibromo-1,4-pentadiene precursor which, after a lithium-halogen exchange, reacts with an isotopic carbon source. nih.govchemrxiv.org

This cyclization strategy has been successfully applied to a variety of substituted phenols, demonstrating its potential for wide applicability. The reaction is tolerant of different functional groups on the pentadiene precursor, allowing for the synthesis of a diverse range of labeled phenols. chemrxiv.org While direct experimental data for the carbon isotope labeling of this compound using this method is not yet available in published literature, the established versatility of the [5+1] cyclization suggests its potential applicability for producing isotopically labeled this compound.

The process would hypothetically involve the synthesis of a custom 1,5-dibromo-1,4-pentadiene precursor that is appropriately substituted to yield the this compound structure upon cyclization with an isotopic carbon source. The isotopic carbon itself can be derived from sources such as [¹³C]dibenzyl carbonate, which can be prepared from K₂¹³CO₃, or directly from cyclotron-produced [¹¹C]CO₂ for radiolabeling applications. nih.gov

To illustrate the effectiveness of this labeling methodology, the following table presents data from the successful synthesis of various ¹³C-labeled phenols as reported in recent studies. These examples showcase the typical conditions and yields achieved with this innovative approach.

Table 1: Synthesis of Various 1-¹³C-Labeled Phenols via [5+1] Cyclization

| Precursor | Labeled Phenol Product | Yield (%) |

|---|---|---|

| 1,5-Dibromo-2,4-dimethyl-1,4-pentadiene | 1-¹³C-2,4-Dimethylphenol | 75 |

| 1,5-Dibromo-3-phenyl-1,4-pentadiene | 1-¹³C-3-Phenylphenol | 68 |

| 1,5-Dibromo-2,4-diisopropyl-1,4-pentadiene | 1-¹³C-2,4-Diisopropylphenol | 82 |

| 1,5-Dibromo-3-(4-fluorophenyl)-1,4-pentadiene | 1-¹³C-3-(4-Fluorophenyl)phenol | 65 |

| 1,5-Dibromo-3-tert-butyl-1,4-pentadiene | 1-¹³C-3-tert-Butylphenol | 71 |

Data sourced from studies on general phenol labeling methodologies. The application to this compound is hypothetical.

This synthetic route represents a significant step forward in the field of isotopic labeling, providing a robust platform for the creation of core-labeled phenolic compounds from simple, single-carbon precursors. nih.govchemrxiv.orgchemrxiv.org Further research may extend the application of this methodology to a broader range of complex phenols, including this compound.

Advanced Applications and Potential in Chemical Science

Role as a Building Block in Complex Chemical Synthesis

2-Methoxy-5-(trifluoromethyl)phenol serves as a versatile molecular building block, which are fundamental starting materials for constructing more complex molecules. cymitquimica.com Its utility stems from the presence of multiple reactive sites that can be selectively targeted in organic synthesis. Chemists utilize such building blocks to assemble intricate molecular architectures for applications in drug discovery, materials science, and chemical research. cymitquimica.com

The phenolic hydroxyl group is a key functional handle, allowing for reactions such as etherification, esterification, and coupling reactions. For instance, the compound can be used to synthesize Schiff bases, such as (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, whose crystal structure and supramolecular arrangement have been studied. cymitquimica.com This demonstrates the role of the parent phenol (B47542) in creating larger, structurally defined molecules. Furthermore, 4-substituted-2-methoxyphenols, the class to which this compound belongs, are recognized as valuable starting materials for preparing bioactive hydroxylated biphenyls, which are present in many biologically relevant natural products.

The conversion of this compound into its boronic acid derivative, [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid, further expands its utility. scispace.comcymitquimica.com Boronic acids are crucial intermediates in cross-coupling reactions, most notably the Suzuki coupling, enabling the formation of carbon-carbon bonds to create complex molecular skeletons. sigmaaldrich.com

Table 1: Examples of Reactions Using this compound as a Building Block

| Reaction Type | Reactant(s) | Product Type | Significance | Reference(s) |

| Imine Condensation | 2-Methoxy-5-(trifluoromethyl)aniline (B1297676) (derived) + Aldehyde | Schiff Base | Synthesis of structurally complex molecules for material science. | cymitquimica.com |

| Oxidation | [2-methoxy-5-(trifluoromethyl)phenyl] boronic acid + H₂O₂ | This compound | A method for synthesizing the title compound itself. | cymitquimica.com |

| Oxidative Coupling | 4-substituted-2-methoxyphenols | Hydroxylated Biphenyls | Access to bioactive scaffolds found in natural products. |

Development of Novel Organic Materials with Tunable Properties

The structural features of this compound make it and its derivatives suitable for the development of novel organic materials with specific, tunable properties. The interplay between the electron-donating methoxy (B1213986) group, the hydrogen-bonding hydroxyl group, and the bulky, electron-withdrawing trifluoromethyl group can influence molecular packing, electronic characteristics, and intermolecular interactions.

A pertinent example is found in the field of liquid crystal displays (LCDs). Azo dyes are used as alignment agents for liquid crystals, a process critical for display manufacturing. googleapis.com Research has shown that an azo dye synthesized using a close analogue, o-trifluoromethylphenol, can effectively induce the alignment of liquid crystals. googleapis.com The dye is created via an azo-coupling reaction, a standard transformation for phenols. The trifluoromethyl group in such materials is crucial for tuning the dye's properties, including its stability and interaction with the liquid crystal molecules. This demonstrates the potential for this compound to be incorporated into functional organic materials where precise control over molecular orientation and bulk properties is required. googleapis.com

Exploration in Agrochemical Design and Synthesis

The trifluoromethyl (CF₃) group is a privileged moiety in modern agrochemicals due to its ability to enhance properties such as metabolic stability, binding affinity, and lipophilicity, which improves transport within the target organism. The 2-methoxy-5-(trifluoromethyl)phenyl scaffold is an important component in the design of new crop protection agents.

Research into herbicides has shown that analogues containing a 2-methoxy-4-(trifluoromethyl)phenyl group possess high herbicidal activity, particularly against grass species. researchgate.net Although these specific analogues showed some crop injury, the finding underscores the potency of this chemical scaffold. researchgate.net The development of the herbicide pyroxsulam (B39247) involved exploring various substituted phenyl and pyridine (B92270) analogues to optimize efficacy and crop safety. researchgate.net

Furthermore, the trifluoromethylphenyl structure is a key component in insecticides. For example, Chlorfluazuron is a benzoylurea-type insect growth regulator that demonstrates excellent activity by inhibiting chitin (B13524) biosynthesis. researchgate.net The synthesis of such complex molecules often relies on key intermediates that introduce the trifluoromethylphenyl unit. researchgate.net

Intermediates in Active Pharmaceutical Ingredient (API) Synthesis

In the pharmaceutical industry, intermediates are chemical compounds that serve as the building blocks in the multi-step synthesis of an Active Pharmaceutical Ingredient (API), the active component in a medicine. googleapis.com The quality and structure of these intermediates are critical for the successful and efficient production of the final drug. googleapis.com

The this compound structure is a valuable intermediate due to its combination of functional groups. The trifluoromethyl group is frequently incorporated into drug candidates to improve their metabolic stability and potency. Boronic acids and their derivatives, which can be prepared from trifluoromethylphenols, are highly useful for synthesizing a range of drugs, including anti-inflammatory and anti-tumor agents. sigmaaldrich.com The synthesis of many APIs involves complex pathways where intermediates like this compound or its close derivatives are used to introduce specific fragments into the final molecule.

Contribution to Dyes and Pigments Chemistry

Phenolic compounds are classical precursors in the synthesis of dyes and pigments, particularly azo dyes, which are formed through the coupling of a diazonium salt with an electron-rich coupling component like a phenol. A U.S. patent notes that trifluoromethylphenols are useful as chemical intermediates for preparing azo dyes.

The presence of the trifluoromethyl group can significantly enhance the properties of a dye. It can improve lightfastness, thermal stability, and modify the color (hue) of the final pigment. Research into materials for liquid crystal displays has led to the synthesis of an azo dye, SD-2, from a trifluoromethylphenol precursor. googleapis.com This highlights a modern application where the unique properties imparted by the fluorine atoms are leveraged for advanced materials. googleapis.com Additionally, trifluoromethylphenols have been used as components in catalytic systems for reactions involving azoarenes, demonstrating their chemical compatibility and utility in the broader chemistry of dyes.

Precursor for Investigating Structure-Activity Relationships in Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. These studies involve synthesizing a series of related compounds (analogues) to determine how specific structural modifications affect their biological activity. This knowledge guides the design of more potent and selective drugs.

The this compound scaffold is an excellent starting point for SAR studies. Researchers can systematically modify or replace the hydroxyl, methoxy, and trifluoromethyl groups to probe their importance for a given biological effect. For example, studies on serotonin (B10506) 5-HT₂ₐ receptor agonists investigated analogues with and without methoxy groups, finding that the deletion of a methoxy group could lead to a significant drop in potency, highlighting its crucial role in receptor binding or molecular conformation.

Similarly, SAR analyses of flavonoids have shown that the number and position of methoxy and hydroxyl groups play a vital role in determining their neuroprotective, antioxidant, and anti-inflammatory activities. The electron-donating nature of a methoxy group can significantly influence the antioxidant capacity of a phenolic compound. By using precursors like this compound, chemists can create diverse libraries of compounds to systematically explore the chemical space around a bioactive hit and establish a clear SAR.

Table 2: Influence of Methoxy and Trifluoromethyl Groups in SAR Studies

| Functional Group | General Effect on Bioactivity | Example Study | Reference(s) |

| Methoxy (-OCH₃) | Can enhance anti-inflammatory activity and is crucial for potency in certain receptor agonists. Its position influences antioxidant properties. | Serotonin receptor agonists, Flavonoid anti-neurodegeneration | |

| Trifluoromethyl (-CF₃) | Often increases metabolic stability, lipophilicity, and binding affinity. Used to probe electronic requirements at a binding site. | Agrochemicals, Dopamine transporter (DAT) inhibitors | researchgate.net |

Conclusion and Future Outlook

Summary of Key Research Findings and Methodological Advancements

Research surrounding 2-Methoxy-5-(trifluoromethyl)phenol and related structures has primarily focused on their synthesis and their utility as precursors for more complex molecules. A notable methodological advancement is the synthesis of the compound from [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid, which can achieve a high yield of 95% through oxidation with hydrogen peroxide. researchgate.net This highlights a reliable route to access this valuable building block.